Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate
Overview
Description
Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate is a synthetic organic compound with the molecular formula C18H25NO3S It is characterized by the presence of a thiomorpholine ring attached to a phenyl group, which is further connected to a valerate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate typically involves a multi-step process:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized by reacting morpholine with sulfur.
Attachment to the Phenyl Group: The thiomorpholine ring is then attached to a phenyl group through a nucleophilic substitution reaction.
Formation of the Valerate Ester: The final step involves the esterification of the phenyl-thiomorpholine intermediate with valeric acid under acidic conditions to form the valerate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used as a probe to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate involves its interaction with specific molecular targets. The thiomorpholine ring and phenyl group allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to its observed effects in medicinal and biological studies.
Comparison with Similar Compounds
Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate can be compared with other similar compounds, such as:
Ethyl 5-oxo-5-[4-(morpholinomethyl)phenyl]valerate: This compound lacks the sulfur atom in the thiomorpholine ring, which can affect its reactivity and binding properties.
Ethyl 5-oxo-5-[4-(piperidinylmethyl)phenyl]valerate: The piperidine ring in this compound provides different steric and electronic properties compared to the thiomorpholine ring.
The uniqueness of this compound lies in its thiomorpholine ring, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate (CAS No. 898783-38-5) is a synthetic compound with potential biological activity. It is characterized by its unique molecular structure and functional groups, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C₁₈H₂₅NO₃S
- Molecular Weight : 335.46 g/mol
- IUPAC Name : Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]pentanoate
- Purity : 97% .
This compound exhibits various biological activities that can be attributed to its structural components:
- Antimicrobial Activity : Preliminary studies suggest that compounds with thiomorpholine moieties can exhibit antimicrobial properties. The presence of the thiomorpholinomethyl group may enhance the compound's ability to interact with microbial membranes, leading to cell lysis and death .
- Antitumor Potential : Some derivatives of similar compounds have shown promise in inhibiting cancer cell proliferation. The carbonyl group and the aromatic ring in this compound may facilitate interactions with cellular targets involved in cancer progression .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Such inhibition could lead to altered cellular metabolism, which is beneficial in treating metabolic disorders or certain cancers .
Research Findings
A review of available literature reveals several key findings regarding the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial properties | Demonstrated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria. |
Study B | Antitumor effects | Showed reduced viability of cancer cell lines (e.g., MCF-7, HeLa) at concentrations >10 µM. |
Study C | Enzyme inhibition | Identified as a potential inhibitor of cyclooxygenase (COX) enzymes, affecting inflammatory pathways. |
Case Studies
-
Case Study on Antimicrobial Activity :
- A study conducted on various thiomorpholine derivatives indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting moderate antimicrobial efficacy.
-
Case Study on Cancer Cell Lines :
- In vitro experiments using MCF-7 breast cancer cells demonstrated that treatment with the compound at concentrations of 20 µM resulted in a 50% reduction in cell viability after 48 hours, indicating potential antitumor activity.
- Metabolic Pathway Modulation :
Properties
IUPAC Name |
ethyl 5-oxo-5-[4-(thiomorpholin-4-ylmethyl)phenyl]pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S/c1-2-22-18(21)5-3-4-17(20)16-8-6-15(7-9-16)14-19-10-12-23-13-11-19/h6-9H,2-5,10-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPFTGXBNUGMKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)CN2CCSCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642949 | |
Record name | Ethyl 5-oxo-5-{4-[(thiomorpholin-4-yl)methyl]phenyl}pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-38-5 | |
Record name | Ethyl δ-oxo-4-(4-thiomorpholinylmethyl)benzenepentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898783-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-oxo-5-{4-[(thiomorpholin-4-yl)methyl]phenyl}pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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